Welcome to the BenchChem Online Store!
molecular formula C14H12O2S2 B1217922 5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene CAS No. 1219-28-9

5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene

Cat. No. B1217922
M. Wt: 276.4 g/mol
InChI Key: KHPAKGUGOFYJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05741811

Procedure details

4-(Hydroxy-1-butynyl)-2,2'-bithiophene (1.23 g) was dissolved in pyridine (6 ml). Acetic anhydride (1 ml) was added at room temperature, stirred for few minutes and further kept overnight. Water (20 ml) was added oily product was then extracted with 30 ml of ethyl acetate. The extract was washed with 10 ml of HCl (1N) for 3 times, 10 ml of water once and 10 ml of diluted KHCO3 solution once. Ethyl acetate was then reproved under reduced pressure. The residual solid was purified by silica gel column chromatography, eluted with ethyl acetate/n-hexane (1/19). Light yellowish oily product (1.7 g) was obtained after removal of the solvent.
Name
4-(Hydroxy-1-butynyl)-2,2'-bithiophene
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OCCC#C[C:6]1[CH:7]=[C:8]([C:11]2[S:12][CH:13]=[CH:14][CH:15]=2)[S:9][CH:10]=1.[C:16]([O:19][C:20](=[O:22])[CH3:21])(=O)[CH3:17].O.N1C=CC=[CH:26][CH:25]=1>>[C:20]([O:19][CH2:16][CH2:17][C:25]#[C:26][C:13]1[S:12][C:11]([C:8]2[S:9][CH:10]=[CH:6][CH:7]=2)=[CH:15][CH:14]=1)(=[O:22])[CH3:21]

Inputs

Step One
Name
4-(Hydroxy-1-butynyl)-2,2'-bithiophene
Quantity
1.23 g
Type
reactant
Smiles
OCCC#CC=1C=C(SC1)C=1SC=CC1
Name
Quantity
6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for few minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted with 30 ml of ethyl acetate
WASH
Type
WASH
Details
The extract was washed with 10 ml of HCl (1N) for 3 times, 10 ml of water once
CUSTOM
Type
CUSTOM
Details
The residual solid was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluted with ethyl acetate/n-hexane (1/19)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OCCC#CC1=CC=C(S1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.